(S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate
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Overview
Description
(S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C14H23NO4S and a molecular weight of 301.4 g/mol . This compound is a derivative of morpholine, a versatile organic compound used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate typically involves the reaction of 2,2,5-trimethylmorpholine with 4-methylbenzenesulfonic acid under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethyl acetate, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
(S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate: can be compared with other similar compounds, such as:
(R)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate: The enantiomer of the compound, which may have different biological and chemical properties.
2,2,5-Trimethylmorpholine: The parent compound without the sulfonate group, which may exhibit different reactivity and applications.
4-Methylbenzenesulfonic acid: The acid used in the synthesis of the compound, which has its own distinct properties and uses.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;(5S)-2,2,5-trimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.C7H8O3S/c1-6-4-9-7(2,3)5-8-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVFTTLWVJIHIO-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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